molecular formula C7H4BCl2NO2 B8206363 (2,3-Dichloro-4-cyanophenyl)boronic acid

(2,3-Dichloro-4-cyanophenyl)boronic acid

Cat. No.: B8206363
M. Wt: 215.83 g/mol
InChI Key: VQETUSSHOFBGDO-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-cyanophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a cyano group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-4-cyanophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,3-dichloro-4-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-cyanophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2,3-Dichloro-4-cyanophenyl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the electronic properties of the compound, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

(2,3-dichloro-4-cyanophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQETUSSHOFBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C#N)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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